molecular formula C14H21BN2O3 B2957817 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2251714-66-4

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2957817
CAS No.: 2251714-66-4
M. Wt: 276.14
InChI Key: QEXTZGGTYZUNBX-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylamino group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable aniline derivative with an acyl chloride or anhydride under basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where the benzamide is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzamides depending on the coupling partner used.

Scientific Research Applications

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological applications, the methylamino group may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine
  • 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

Uniqueness

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both a methylamino group and a dioxaborolane moiety on the benzamide core. This combination of functional groups allows for diverse reactivity and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)18)11(8-9)17-5/h6-8,17H,1-5H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXTZGGTYZUNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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